molecular formula C12H11NO B8005717 5-Methyl-2-phenyl-4-vinyloxazole

5-Methyl-2-phenyl-4-vinyloxazole

Cat. No.: B8005717
M. Wt: 185.22 g/mol
InChI Key: RRRFYHORHJQEDV-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-4-vinyloxazole is an organic compound with the molecular formula C12H11NO. It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by a vinyl group attached to the fourth position of the oxazole ring, a phenyl group at the second position, and a methyl group at the fifth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-4-vinyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenyl-4-vinyl-1,3-oxazole with methylating agents. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or copper complexes may be employed to enhance the reaction efficiency and selectivity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production to ensure optimal conditions are maintained throughout the process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-4-vinyloxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of saturated oxazole derivatives.

    Substitution: The vinyl group in the compound can participate in substitution reactions, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with aldehyde or carboxylic acid groups, while reduction can produce saturated oxazole compounds. Substitution reactions can result in a variety of substituted oxazoles with different functional groups attached to the vinyl position.

Scientific Research Applications

5-Methyl-2-phenyl-4-vinyloxazole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-4-vinyloxazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer research, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-vinyloxazole: Lacks the methyl group at the fifth position, which may affect its reactivity and biological activity.

    5-Methyl-2-phenyl-oxazole: Does not have the vinyl group, which can influence its chemical properties and applications.

    4-Vinyl-oxazole: Missing both the phenyl and methyl groups, leading to different chemical behavior and uses.

Uniqueness

5-Methyl-2-phenyl-4-vinyloxazole is unique due to the presence of both the vinyl and methyl groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

4-ethenyl-5-methyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-3-11-9(2)14-12(13-11)10-7-5-4-6-8-10/h3-8H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRFYHORHJQEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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